molecular formula C11F20 B13424469 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene CAS No. 306-95-6

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene

Cat. No.: B13424469
CAS No.: 306-95-6
M. Wt: 512.08 g/mol
InChI Key: DVPQLHWKBCBNDB-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is often used in various industrial and scientific applications due to its stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene typically involves the fluorination of decahydronaphthalene derivatives. The process often requires the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.

    Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of fluorinated alcohols or ketones.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution reactions may yield fluorinated aromatic compounds, while reduction reactions can produce partially fluorinated hydrocarbons.

Scientific Research Applications

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and inertness.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its unique properties, such as hydrophobicity and chemical inertness. These properties enable it to interact with specific biological molecules, potentially altering their function or stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Perfluorodecalin: Another highly fluorinated compound with similar properties, used in similar applications.

    Perfluoromethyldecalin: A related compound with a slightly different fluorination pattern, offering unique properties and applications.

    Perfluoronaphthalene: A structurally related compound with a different fluorination pattern, used in various industrial and scientific applications.

Uniqueness

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific arrangement of fluorine atoms make it particularly useful in applications requiring chemical resistance, thermal stability, and inertness.

Properties

CAS No.

306-95-6

Molecular Formula

C11F20

Molecular Weight

512.08 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31

InChI Key

DVPQLHWKBCBNDB-UHFFFAOYSA-N

Canonical SMILES

C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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